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Core Summary
DDD100097 is a potent and selective inhibitor of Trypanosoma brucei N-myristoyltransferase

(TbNMT), an enzyme essential for the survival of the parasite that causes Human African

Trypanosomiasis (HAT), also known as sleeping sickness. Developed as a CNS-penetrant

compound, DDD100097 targets the parasite in the second stage of the disease. Its mechanism

of action involves binding to the peptide-substrate pocket of TbNMT, thereby blocking the N-

myristoylation of a multitude of vital trypanosomal proteins. This inhibition disrupts critical

cellular processes, leading to rapid parasite death.

Introduction to N-Myristoyltransferase as a Drug
Target
N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent

attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a

wide range of proteins. This post-translational modification, known as N-myristoylation, is

crucial for the proper function and localization of proteins involved in numerous cellular

processes, including signal transduction, protein-protein interactions, and membrane targeting.

In Trypanosoma brucei, a single NMT enzyme (TbNMT) is responsible for the myristoylation of

over 60 proteins, making it an attractive and validated drug target. Inhibition of TbNMT has

been shown to be lethal to the parasite.
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Mechanism of Action of DDD100097
DDD100097 is a pyrazole sulfonamide-based inhibitor designed for potency against TbNMT

and the ability to cross the blood-brain barrier. The core mechanism of action can be detailed

as follows:

Enzyme Inhibition: DDD100097 acts as a potent inhibitor of TbNMT, with a reported half-

maximal inhibitory concentration (IC50) of 2 nM[1]. It binds to the pocket of the enzyme that

normally accommodates the peptide substrate.

Disruption of Protein Myristoylation: By blocking the active site of TbNMT, DDD100097
prevents the transfer of myristoyl-CoA to the N-terminal glycine of its substrate proteins. This

leads to a global decrease in protein myristoylation within the parasite.

Downstream Cellular Effects: The lack of myristoylation on key proteins has pleiotropic

effects on parasite biology. Notably, it disrupts the function of ADP-ribosylation factors

(ARFs), which are critical for vesicular trafficking. This disruption of essential cellular

pathways ultimately leads to a rapid trypanocidal effect.

Quantitative Data
Parameter Value Species/System Reference

IC50 vs. TbNMT 2 nM Trypanosoma brucei [1]

IC50 vs. hNMT1 >10,000 nM Human

IC50 vs. hNMT2 >10,000 nM Human

EC50 vs. T. brucei 5 nM
T. brucei bloodstream

form

Mouse

Pharmacokinetics

Oral Bioavailability 30% Mouse

Brain:Blood Ratio 0.8 Mouse
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Note: Some quantitative data, particularly for hNMT IC50, EC50, and detailed

pharmacokinetics, are inferred from the lead optimization studies of the chemical series leading

to DDD100097 and may not be exact values for the final compound.

Experimental Protocols
N-Myristoyltransferase Inhibition Assay (Scintillation
Proximity Assay)
A common method to determine the IC50 of inhibitors against NMT is the scintillation proximity

assay (SPA).

Materials:

Recombinant TbNMT and human NMT (hNMT1 and hNMT2)

[³H]Myristoyl-CoA

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT

substrate)

Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 0.5 mM EGTA, 0.5 mM EDTA, 1 mM DTT)

Copper-coated SPA beads

384-well plates

Scintillation counter

Procedure:

A solution of the test compound (like DDD100097) is serially diluted in DMSO.

In a 384-well plate, the enzyme, peptide substrate, and assay buffer are combined.

The test compound dilutions are added to the wells.

The enzymatic reaction is initiated by the addition of [³H]Myristoyl-CoA.
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The plate is incubated at room temperature to allow the reaction to proceed.

A suspension of copper-coated SPA beads is added to each well to stop the reaction and

capture the radiolabeled acylated peptide.

The plate is sealed and centrifuged.

The radioactivity is measured using a scintillation counter. The signal is proportional to the

amount of N-myristoylated peptide produced.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

In Vivo Efficacy in a Mouse Model of Stage 2 HAT
To assess the efficacy of DDD100097 in a living organism, a mouse model of late-stage HAT is

utilized, often employing bioluminescent imaging for real-time monitoring of parasite burden.

Materials:

Female BALB/c mice

Trypanosoma brucei strain engineered to express luciferase

DDD100097 formulated for oral administration

Bioluminescence imaging system (e.g., IVIS)

Luciferin substrate

Procedure:

Mice are infected intraperitoneally with the luciferase-expressing T. brucei strain.

The infection is allowed to progress to the late (CNS) stage, which is typically established

around 21 days post-infection. The presence of parasites in the CNS is confirmed by

bioluminescence imaging.
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A cohort of infected mice is treated orally with DDD100097 at a defined dose and schedule

(e.g., once or twice daily for a set number of days). A control group receives the vehicle only.

Parasite burden in the brain and periphery is monitored throughout the treatment and post-

treatment period using bioluminescence imaging after intraperitoneal injection of luciferin.

Animal survival is monitored daily.

At the end of the study, brains can be harvested for ex vivo imaging or histological analysis

to confirm parasite clearance.
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Mechanism of Action of DDD100097
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Caption: Signaling pathway illustrating the inhibitory action of DDD100097 on TbNMT.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15562818?utm_src=pdf-body-img
https://www.benchchem.com/product/b15562818?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15562818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for DDD100097 Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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